![molecular formula C21H22BrN3O3 B7681926 N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in sensory neurons and plays a crucial role in the perception of pain and temperature. BCTC has been extensively used as a pharmacological tool to investigate the physiological and pathological functions of TRPV1.
Mecanismo De Acción
BCTC acts as a selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by binding to the channel and blocking its activation by various stimuli. It does not affect other TRP channels or ion channels. BCTC has been shown to be a reversible antagonist, meaning that its effects can be reversed upon removal of the compound.
Biochemical and Physiological Effects:
BCTC has been shown to block the activation of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer. BCTC has also been shown to reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain caused by non-painful stimuli) in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTC is a highly selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, which makes it a valuable tool for investigating the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. However, its use is limited by its low solubility in water and the need for high concentrations to achieve its effects. In addition, BCTC has been shown to have off-target effects on other proteins, such as the cannabinoid receptor 1 (CB1), which may complicate the interpretation of experimental results.
Direcciones Futuras
1. Development of more potent and selective N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide antagonists that can overcome the limitations of BCTC.
2. Investigation of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in other physiological processes, such as metabolism and cardiovascular function.
3. Development of novel therapeutic agents targeting N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide for the treatment of pain, inflammation, and cancer.
4. Investigation of the interaction between N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide and other signaling pathways, such as the endocannabinoid system.
5. Development of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide agonists for the treatment of conditions associated with N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide dysfunction, such as hypothermia and chronic cough.
Métodos De Síntesis
BCTC can be synthesized by the reaction of 3-bromobenzonitrile with propargyl alcohol to form 3-bromobenzyl propargyl ether. The resulting compound is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-phenoxybutanoyl chloride to form BCTC.
Aplicaciones Científicas De Investigación
BCTC has been widely used in scientific research to investigate the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. It has been shown to block the activation of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer.
Propiedades
IUPAC Name |
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-2-18(20-24-21(28-25-20)15-8-6-9-16(22)14-15)23-19(26)12-7-13-27-17-10-4-3-5-11-17/h3-6,8-11,14,18H,2,7,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOUUBKIZMHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)NC(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.